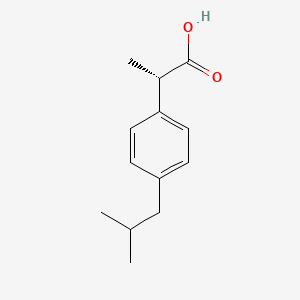

Dexibuprofène

Vue d'ensemble

Description

(S)-(+)-Ibuprofen, also known as S(+)-ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It is the pharmacologically active enantiomer of racemic ibuprofen, which means it is one of the two mirror-image forms of the ibuprofen molecule. (S)-(+)-Ibuprofen is proposed to be more pharmacologically active and tolerable with a better safety profile than ibuprofen due to the higher concentration of the active S enantiomer .

Applications De Recherche Scientifique

(S)-(+)-Ibuprofen has a wide range of scientific research applications:

Chemistry: It is used in the study of enantiomeric resolution and chiral synthesis.

Biology: (S)-(+)-Ibuprofen is studied for its effects on biological systems, including its anti-inflammatory and analgesic properties.

Medicine: It is used to treat conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory disorders. .

Mécanisme D'action

Target of Action

Dexibuprofen, also known as S (+)-ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) and is the pharmacologically active enantiomer of racemic ibuprofen . The primary target of dexibuprofen is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

Dexibuprofen exerts its therapeutic effects by suppressing the synthesis of prostanoids in inflammatory cells. This is achieved through the inhibition of the COX-2 isoform of the arachidonic acid COX . By inhibiting this enzyme, dexibuprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Biochemical Pathways

The primary biochemical pathway affected by dexibuprofen is the arachidonic acid pathway . In this pathway, arachidonic acid is converted into prostaglandins by the COX enzymes . Dexibuprofen, by inhibiting the COX-2 isoform, reduces the production of prostaglandins . These prostaglandins (PGD2, PGE2, PGF2α, PGI2, and TXA2) are involved in various physiological processes, including inflammation and pain sensation .

Pharmacokinetics

Dexibuprofen is proposed to be more pharmacologically active and tolerable with a better safety profile than ibuprofen due to a higher concentration of the active S enantiomer . It has a slower dissolution rate in simulated gastric and enteric juices compared with racemic ibuprofen, which results in improved oral bioavailability .

Result of Action

The molecular and cellular effects of dexibuprofen’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX-2 isoform and subsequently reducing the production of prostaglandins, dexibuprofen alleviates symptoms of inflammation such as pain, swelling, and fever .

Action Environment

The action, efficacy, and stability of dexibuprofen can be influenced by various environmental factors. For instance, the pH of the stomach can affect the dissolution rate of dexibuprofen, which in turn impacts its bioavailability . Furthermore, factors such as diet, age, and overall health status of the individual can also influence the pharmacokinetics and pharmacodynamics of dexibuprofen.

Analyse Biochimique

Biochemical Properties

Dexibuprofen works by blocking the effect of natural substances in the body, called cyclo-oxygenase (COX) enzymes . These enzymes help to make other chemicals in the body, called prostaglandins. Some prostaglandins are produced at sites of injury or damage, causing pain and inflammation .

Cellular Effects

Dexibuprofen has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is known to suppress the prostanoid synthesis in inflammatory cells via inhibition of the COX-2 isoform of the arachidonic acid COX .

Molecular Mechanism

The mechanism of action of Dexibuprofen involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins . By blocking the effect of COX enzymes, fewer prostaglandins are produced, which means pain and inflammation are eased .

Temporal Effects in Laboratory Settings

In laboratory settings, Dexibuprofen has shown to have a slower dissolution rate in simulated gastric and enteric juices compared with the racemic ibuprofen, displaying improved oral bioavailability . Over time, it has been observed to maintain its stability and effectiveness .

Dosage Effects in Animal Models

In animal models, the effects of Dexibuprofen have been observed to vary with different dosages . It has been found to significantly reduce paw volume in the carrageenan-induced paw edema model, demonstrating an anti-inflammatory effect .

Metabolic Pathways

Dexibuprofen is involved in the metabolic pathway of arachidonic acid, where it inhibits the COX-2 isoform, leading to a decrease in the production of prostaglandins .

Transport and Distribution

Dexibuprofen is distributed throughout the body after oral administration, reaching effective concentrations in compartments where inflammation occurs . It achieves high plasma protein binding and low distribution volume .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where it interacts with COX enzymes to exert its effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of dexibuprofen involves the resolution of racemic ibuprofen into its enantiomers. One method includes adding toluene into a reaction kettle, followed by ibuprofen and meglumine, heating to 76-80°C, and maintaining the temperature for over 0.5 hours. The material is then transferred into an amine salt crystallization kettle, followed by the addition of purified water, cooling for crystallization, and performing centrifugal separation, washing, and drying to obtain dexibuprofen meglumine salt .

Industrial Production Methods

Industrial production of dexibuprofen can involve the use of nanotechnology. For instance, dexibuprofen nanocrystals can be fabricated using a microchannel fluidic reactor. This method involves mixing drug and polymer solutions in the reactor, followed by decanting the nanosuspension into a vial containing the polymer solution. The process parameters such as inlet angle, antisolvent and solvent flow rates, mixing time, and drug concentration are optimized to produce stable nanocrystals .

Analyse Des Réactions Chimiques

(S)-(+)-Ibuprofen undergoes various chemical reactions, including:

Oxidation: (S)-(+)-Ibuprofen can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert dexibuprofen into its reduced forms.

Substitution: (S)-(+)-Ibuprofen can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. .

Comparaison Avec Des Composés Similaires

(S)-(+)-Ibuprofen is compared with other similar compounds, such as:

Ibuprofen: Racemic ibuprofen contains both S and R enantiomers, whereas dexibuprofen contains only the active S enantiomer. .

Ketoprofen: Another NSAID with similar anti-inflammatory properties but different chemical structure and pharmacokinetics.

Naproxen: An NSAID with a longer half-life and different side effect profile compared to dexibuprofen.

Diclofenac: Known for its potent anti-inflammatory effects but with a higher risk of gastrointestinal side effects compared to dexibuprofen

(S)-(+)-Ibuprofen stands out due to its higher pharmacological activity and better tolerability, making it a preferred choice for treating pain and inflammation in certain patient populations.

Propriétés

IUPAC Name |

(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFNNWSXXWATRW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048724 | |

| Record name | Dexibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Dexibuprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Like common NSAIDs, dexibuprofen is an active enantiomer of [ibuprofen] that suppresses the prostanoid synthesis in the inflammatory cells via inhibition of the COX-2 isoform of the arachidonic acid COX. For more information, refer to [ibuprofen]. | |

| Record name | Dexibuprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

51146-56-6 | |

| Record name | (+)-Ibuprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51146-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexibuprofen [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051146566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexibuprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEXIBUPROFEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dexibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXIBUPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/671DKG7P5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

49-53 | |

| Record name | Dexibuprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dexibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily by inhibiting cyclooxygenase (COX) enzymes. [, , ] These enzymes are responsible for the production of prostaglandins, which are lipid compounds involved in inflammation, pain, and fever. By inhibiting COX enzymes, Dexibuprofen reduces prostaglandin synthesis, thereby alleviating pain and inflammation. [, , ]

A: Research suggests that Dexibuprofen may also activate peroxisome proliferator-activated receptors (PPARs). [] PPAR activation can contribute to its anti-inflammatory effects by modulating the expression of genes involved in inflammatory responses. [] Additionally, studies indicate a potential role for interactions with opioid, serotonin, and nitric oxide receptors in its analgesic effects. []

ANone: Dexibuprofen, also known as (S)-(+)-ibuprofen, has the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol.

A: Yes, Fourier Transform Infrared Spectroscopy (FTIR) is commonly employed to characterize Dexibuprofen. [, , , , ] FTIR helps identify functional groups and confirm the absence of chemical interactions in formulations. [, , ]

A: Dexibuprofen, being poorly water-soluble, poses challenges in achieving desirable dissolution rates and bioavailability. [, , , ] This necessitates the exploration of compatible excipients and formulation strategies. [, , ]

A: Compatibility studies using techniques like FTIR are crucial to ensure the absence of drug-excipient interactions that could compromise stability. [, ] For instance, FTIR studies confirmed the compatibility of Dexibuprofen with polymers like Eudragit E100 and TPGS in nanoparticle formulations. []

ANone: Dexibuprofen itself is not known to have direct catalytic properties or applications. It primarily functions as an inhibitor of COX enzymes, which are involved in prostaglandin synthesis.

A: Molecular docking studies have been conducted to investigate the interaction of Dexibuprofen and its prodrugs with COX-2, the enzyme it primarily targets. [] These simulations provide insights into binding affinities and potential for improved pharmacological activity. []

A: Dexibuprofen is the S-(+)-enantiomer of Ibuprofen, and it exhibits greater potency than the racemic Ibuprofen. [, , ] This highlights the significance of chirality in influencing pharmacological activity.

A: Yes, researchers have synthesized Dexibuprofen prodrugs, such as esters with antioxidant moieties, to enhance its solubility and reduce gastrointestinal side effects. [, ] These prodrugs are designed to be hydrolyzed in vivo, releasing active Dexibuprofen. []

ANone: Several approaches have been explored, including:

- Solid dispersions: Combining Dexibuprofen with carriers like poloxamer 407, HPMC, and SLS through spray-drying enhances solubility and dissolution. []

- Nanoparticles: Supercritical antisolvent techniques have been employed to produce Dexibuprofen-Eudragit nanoparticles with improved dissolution and oral absorption. []

- Inclusion Complexes: Complexing Dexibuprofen with β-cyclodextrin improves its aqueous solubility, dissolution rate, and ultimately its bioavailability. [, ]

- Emulgels: Incorporating Dexibuprofen into emulgels, such as those utilizing Aloe vera gel base, offers enhanced drug loading capacity and transdermal delivery potential. []

- Hydrogel beads: Formaldehyde cross-linked hydrogel beads have shown promise as a matrix for sustained release of Dexibuprofen, potentially enabling once-daily dosing. []

A: Stability studies under various conditions (temperature, humidity) are essential to assess the long-term integrity of these formulations. [, , , ] For instance, optimized Dexibuprofen emulgel formulations have demonstrated good stability profiles. []

A: Dexibuprofen is rapidly absorbed after oral administration, with a short half-life, necessitating frequent dosing. [, , ] It undergoes hepatic metabolism and is primarily eliminated via urine. [, ]

A: Studies reveal that co-administration with Al/Mg hydroxide antacid can decrease Dexibuprofen absorption. [] Conversely, food intake has been shown to increase Dexibuprofen absorption. []

A: Different routes of administration, like oral, rectal, and transdermal, can influence Dexibuprofen's absorption rate and bioavailability. For instance, rectal administration via suppositories offers an alternative route, particularly in preterm infants. []

ANone: Commonly used models include:

- Carrageenan-induced paw edema in rats: This model is employed to evaluate the anti-inflammatory activity of Dexibuprofen formulations, such as transdermal emulgels. []

- Acetic acid writhing test in mice: This test assesses the analgesic efficacy of Dexibuprofen and its prodrugs, often comparing their potency to the parent drug. [, ]

- Hot plate latency test: This method is used to evaluate the analgesic effect of formulations like Dexibuprofen-capsaicin emulgels. []

A: Numerous clinical trials have investigated the efficacy and safety of Dexibuprofen in various pain conditions, including osteoarthritis, dysmenorrhea, and postoperative pain. [, , , , , , ] These trials often compare its effectiveness and tolerability to other NSAIDs, such as ibuprofen, diclofenac, and celecoxib. [, , ]

A: While generally considered safe and well-tolerated, Dexibuprofen, like other NSAIDs, can cause gastrointestinal side effects in some individuals. [, , ] Its safety profile has been extensively studied in clinical trials and post-marketing surveillance. []

ANone: Research focuses on:

- Transdermal delivery: Developing emulgel formulations using permeation enhancers like menthol aims to achieve controlled and targeted delivery through the skin, potentially reducing systemic side effects. []

- Site-specific release in the gastrointestinal tract: Microparticles utilizing Eudragit L-100 have been designed to release Dexibuprofen primarily in the small intestine, minimizing drug release in the stomach and potentially reducing gastrointestinal irritation. []

ANone: Currently, specific biomarkers to predict Dexibuprofen efficacy or monitor treatment response are not routinely used in clinical practice.

ANone: Commonly employed techniques include:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is widely used for quantifying Dexibuprofen in formulations, plasma samples, and other biological fluids. [, , , , , ]

- High-Performance Thin Layer Chromatography (HPTLC): HPTLC offers a rapid and cost-effective alternative for quantifying Dexibuprofen, particularly in tablet formulations. [, ]

- Ultraviolet-Visible (UV-Vis) Spectrophotometry: UV-Vis spectrophotometry is a simple and accessible technique for determining drug content in formulations. [, ]

ANone: While specific research on the environmental impact and degradation of Dexibuprofen may be limited, responsible disposal practices for pharmaceuticals are crucial to minimize potential ecological risks.

A: As a poorly water-soluble drug, Dexibuprofen's dissolution rate and solubility significantly influence its bioavailability and therapeutic effectiveness. [, , , ] Formulation strategies, such as solid dispersions, nanoparticles, and inclusion complexes, aim to overcome these limitations. [, , , ]

ANone: Validation ensures the reliability and accuracy of analytical data. Key parameters include:

- Linearity: Demonstrating a linear relationship between drug concentration and instrument response over a defined range. [, , , ]

- Accuracy: Evaluating the closeness of measured values to the true value, typically assessed through recovery studies. [, , , ]

- Precision: Assessing the degree of agreement among individual test results, often determined through repeatability and intermediate precision studies. [, , , ]

- Specificity: Ensuring the method can distinguish Dexibuprofen from other components in the sample matrix. [, , ]

A: Stringent quality control measures are essential throughout the development, manufacturing, and distribution of Dexibuprofen formulations to ensure product consistency, safety, and efficacy. These measures adhere to established pharmaceutical guidelines and regulations. [, ]

ANone: Dexibuprofen, as an NSAID, does not typically elicit significant immunogenic or allergic responses.

ANone: Dexibuprofen is primarily metabolized in the liver, and its potential to induce or inhibit drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes, should be considered when co-administered with other medications.

ANone: As a pharmaceutical compound, Dexibuprofen is expected to be biocompatible within its therapeutic window. Its biodegradability is a crucial factor in assessing its environmental impact and the development of sustainable manufacturing processes.

A: Other NSAIDs, such as Ibuprofen, Naproxen, Diclofenac, and Celecoxib, serve as alternatives to Dexibuprofen, each with its own pharmacological profile, efficacy, and safety considerations. [, , , ]

ANone: Proper disposal of pharmaceutical waste, including unused Dexibuprofen formulations, is crucial to prevent environmental contamination and promote responsible waste management practices.

ANone: Continued research on Dexibuprofen benefits from:

- Advanced analytical techniques: Development and refinement of sensitive and specific analytical methods, such as HPLC and HPTLC, to quantify Dexibuprofen in various matrices. [, , , , , , , ]

- In vitro and in vivo models: Utilization of robust and clinically relevant models to study its efficacy, safety, and pharmacokinetic properties. [, , ]

- Computational tools: Employing computational chemistry and modeling approaches to gain deeper insights into its molecular interactions and guide the development of improved formulations. []

ANone: Dexibuprofen's development stemmed from the recognition that it is the pharmacologically active enantiomer of racemic ibuprofen. Its introduction marked a significant advancement in pain management, offering a more potent and potentially safer alternative.

ANone: Research on Dexibuprofen benefits from collaborations among:

- Pharmaceutical scientists: Focus on formulation development, analytical method development, and stability studies. [, , , , , , , , , , , , ]

- Pharmacologists: Investigate its mechanism of action, pharmacodynamics, and efficacy in preclinical models. [, , ]

- Clinicians: Conduct clinical trials to evaluate its efficacy and safety in patients with various pain conditions. [, , , , , , ]

- Computational chemists: Employ modeling and simulation techniques to understand its molecular interactions and guide drug design. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride](/img/structure/B1670265.png)